Dipentyl pyridine-2,5-dicarboxylate
Description
Dipentyl pyridine-2,5-dicarboxylate (CAS No.: Not explicitly provided in evidence) is an ester derivative of pyridine-2,5-dicarboxylic acid, featuring pentyl (C₅H₁₁) alkyl chains at both carboxylate positions. Its molecular formula is C₁₇H₂₃NO₄, with a molecular weight of 305.37 g/mol. This compound belongs to the class of pyridine dicarboxylates, which are notable for their role as enzyme inhibitors, coordination chemistry ligands, and intermediates in organic synthesis.
Pyridine-2,5-dicarboxylate derivatives are structurally analogous to α-ketoglutarate (α-KG), enabling competitive inhibition of enzymes like prolyl 4-hydroxylases (P4Hs) .
Properties
CAS No. |
63597-02-4 |
|---|---|
Molecular Formula |
C17H25NO4 |
Molecular Weight |
307.4 g/mol |
IUPAC Name |
dipentyl pyridine-2,5-dicarboxylate |
InChI |
InChI=1S/C17H25NO4/c1-3-5-7-11-21-16(19)14-9-10-15(18-13-14)17(20)22-12-8-6-4-2/h9-10,13H,3-8,11-12H2,1-2H3 |
InChI Key |
QLRYCUIWODKRAF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(=O)C1=CN=C(C=C1)C(=O)OCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dipentyl pyridine-2,5-dicarboxylate typically involves the esterification of pyridine-2,5-dicarboxylic acid with pentanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Dipentyl pyridine-2,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include pyridine-2,5-dicarboxylic acid, pentyl alcohol, and various substituted pyridine derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism by which dipentyl pyridine-2,5-dicarboxylate exerts its effects involves its interaction with specific molecular targets. The carbonyl oxygens and pyridine nitrogen in the compound can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and biological activity . These interactions can modulate various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
Pyridine-2,5-Dicarboxylate Esters
The inhibitory potency and physicochemical properties of pyridine-2,5-dicarboxylate derivatives vary significantly with ester substituents. Key comparisons are summarized below:
Key Findings :
- Enzyme Inhibition : Pyridine-2,5-dicarboxylate esters act as competitive inhibitors of P4Hs by mimicking α-KG. The dimethyl ester exhibits an IC₅₀ of 4–7 μM for type I/II P4Hs, outperforming pyridine-2,4-dicarboxylate (IC₅₀ 7–10 μM) .
- Alkyl Chain Impact : Longer alkyl chains (e.g., dipentyl) increase lipophilicity, which may enhance cellular uptake but reduce aqueous solubility. This trade-off is critical for drug design .
Positional Isomers: Pyridine-2,4- and Pyridine-3,5-Dicarboxylates
- Pyridine-2,4-Dicarboxylate: Demonstrates higher potency for lysyl hydroxylase (Kᵢ = 50 μM) compared to P4Hs (Kᵢ = 3 μM) . Unlike the 2,5-isomer, it is less effective against P4Hs due to nonconserved residue interactions in the enzyme’s active site .
- Pyridine-3,5-Dicarboxylate: Used in coordination polymers and metal-organic frameworks (MOFs) due to its symmetric carboxylate positions . No significant enzyme inhibition data are reported.
Sodium and Metal Salts
- Disodium Pyridine-2,5-Dicarboxylate: Explored as an anode material in sodium-ion batteries due to its redox-active carboxylate groups . This application is distinct from ester derivatives, which are typically used in biochemical contexts.
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